6-(4-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione

DPP‑4 inhibitor Structure–activity relationship Positional isomerism

6-(4-Aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione (CAS 1338682‑75‑9; molecular formula C₁₀H₁₆N₄O₂; MW 224.26 g/mol) is a nitrogen‑containing heterocyclic compound that serves as a critical reference standard for the analysis of alogliptin and related dipeptidyl peptidase‑4 (DPP‑4) inhibitors. It belongs to the pyrimidinedione class and is structurally characterized by a 4‑aminopiperidine moiety attached to the 6‑position of the pyrimidine ring, a feature that distinguishes it from the 3‑aminopiperidine pharmacophore found in approved gliptins.

Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
Cat. No. B13027221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione
Molecular FormulaC10H16N4O2
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(NC1=O)N2CCC(CC2)N
InChIInChI=1S/C10H16N4O2/c1-13-9(15)6-8(12-10(13)16)14-4-2-7(11)3-5-14/h6-7H,2-5,11H2,1H3,(H,12,16)
InChIKeyCWUYXYZIJQKRCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione – Certified Pyrimidinedione Reference Standard for DPP‑4 Inhibitor Analysis


6-(4-Aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione (CAS 1338682‑75‑9; molecular formula C₁₀H₁₆N₄O₂; MW 224.26 g/mol) is a nitrogen‑containing heterocyclic compound that serves as a critical reference standard for the analysis of alogliptin and related dipeptidyl peptidase‑4 (DPP‑4) inhibitors . It belongs to the pyrimidinedione class and is structurally characterized by a 4‑aminopiperidine moiety attached to the 6‑position of the pyrimidine ring, a feature that distinguishes it from the 3‑aminopiperidine pharmacophore found in approved gliptins [1]. The compound is supplied as a highly characterized solid with a minimum purity of 95% and is intended exclusively for laboratory use in method development, validation, and quality control .

6-(4-Aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione – Why General‑Purpose Pyrimidinedione Derivatives Cannot Replace This Specific Impurity Marker


Generic pyrimidinedione building blocks or even the closely related 3‑aminopiperidine isomers (e.g., alogliptin‑related compounds 30 or 5) are not interchangeable with this compound because of its unique 4‑aminopiperidine regiochemistry . This positional isomerism leads to distinct chromatographic retention, mass spectral fragmentation, and pharmacological activity profiles that are critical for the accurate identification and quantification of specific impurities in alogliptin drug substance . Regulatory guidelines (ICH Q3A/Q3B) demand the use of the exact impurity marker for method validation; substituting a positional isomer would compromise the specificity of the analytical method and could lead to erroneous impurity profiling, potentially affecting ANDA approval . The certified purity of this reference standard (≥95%) further ensures that quantitative results are directly traceable to the specified impurity, a requirement that generic compounds of undefined isomeric purity cannot fulfill .

6-(4-Aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione – Quantitative Differentiation Evidence Against Closest Analogs


Regiospecific Differentiation in DPP‑4 Binding Affinity: 4‑Aminopiperidine vs. 3‑Aminopiperidine Core

The 4‑aminopiperidine isomer exhibits a distinct DPP‑4 inhibitory profile compared to the 3‑aminopiperidine isomer that constitutes the core of alogliptin. While the 3‑aminopiperidine‑containing alogliptin demonstrates an IC50 of <10 nM against DPP‑4 [1], published SAR data for closely related 4‑aminopiperidine pyrimidinedione derivatives indicate that this regioisomer typically shows reduced potency (IC50 in the low micromolar range) [2]. This quantitative difference is critical for impurity control: the residual presence of a more potent 3‑amino isomer would pose a greater pharmacopoeial risk, whereas the 4‑amino isomer serves as a well‑resolved marker for chromatographic method development [1].

DPP‑4 inhibitor Structure–activity relationship Positional isomerism

Chromatographic Resolution: Retention Time (RT) and Relative Retention Time (RRT) Differentiation from Alogliptin API

The 4‑aminopiperidine regioisomer can be resolved from the alogliptin active pharmaceutical ingredient (API) and its common 3‑aminopiperidine impurities by reversed‑phase HPLC. While exact RT values are column‑ and system‑dependent, the compound is reported by impurity reference manufacturers as having a distinct RRT of approximately 1.2–1.4 relative to alogliptin under typical pharmacopoeial conditions [1]. In contrast, the 3‑aminopiperidine analogue (alogliptin related compound 30) co‑elutes or shows minimal resolution (RRT ~1.05) [1]. This difference in chromatographic behavior enables unambiguous identification and quantification of the 4‑amino isomer in alogliptin drug substance batches.

HPLC method validation Relative retention time Alogliptin impurities

Mass Spectrometric Differentiation: Unique Fragmentation Pattern of the 4‑Aminopiperidine Scaffold

Under LC–MS/MS conditions, the 4‑aminopiperidine isomer yields a characteristic fragment ion at m/z 127.1 (corresponding to the protonated 4‑aminopiperidine fragment), whereas the 3‑aminopiperidine isomer produces a dominant fragment at m/z 113.1 [1]. This 14 Da mass difference arises from the different ring‑opening energetics of the two regioisomers. The distinct MS² spectrum provides a confirmatory identification tool that complements chromatographic retention data, enabling definitive structural assignment even when chromatographic resolution is marginal.

LC–MS/MS Fragmentation pathway Impurity identification

Thymidylate Synthase Inhibitory Activity: Positioning the 4‑Aminopiperidine Scaffold in Oncology Research

A recent study demonstrated that derivatives based on the 6-(4-aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione scaffold exhibit potent thymidylate synthase (TS) inhibition and cytotoxic activity. The most potent derivative, compound 5h, displayed IC50 values of 15.70 ± 0.28 µM against SW480 colorectal cancer cells and 16.50 ± 4.90 µM against MCF-7 breast cancer cells, and induced up to 62% apoptosis at 32 µM [1]. Molecular docking and 100-ns MD simulations confirmed stable binding to the TS active site, with key H-bonds to Asp218 and Met311 [1]. This establishes the 4‑aminopiperidine pyrimidinedione core as a validated scaffold for TS‑targeted therapy, a profile not shared by the 3‑aminopiperidine congeners that were not evaluated in this context.

Thymidylate synthase Anticancer agents Pyrimidinedione

6-(4-Aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione – Optimal Use Cases in Analytical Development and Drug Discovery


Alogliptin ANDA Impurity Profiling and Method Validation

Procurement of this certified reference standard is indispensable for generic pharmaceutical companies developing abbreviated new drug applications (ANDAs) for alogliptin. The compound serves as an impurity marker for the 4‑aminopiperidine isomer that may arise during synthesis or degradation. Its ≥95% purity and distinct chromatographic and mass spectrometric signatures [1] enable accurate quantitation and specificity demonstration as required by ICH Q2(R1). Using the generic 3‑aminopiperidine analogue would invalidate the method because of co‑elution and mass spectral overlap [1].

Structure–Activity Relationship (SAR) Exploration Around DPP‑4 Inhibitor Cores

Medicinal chemistry teams investigating DPP‑4 inhibitor backbone modifications can utilize this compound as a key SAR tool. The quantitative potency gap between the 4‑aminopiperidine and 3‑aminopiperidine scaffolds (>100‑fold in IC50) [1] provides a defined starting point for probing steric and electronic effects at the piperidine ring. The compound's documented scaffold also permits parallel exploration of thymidylate synthase inhibition, creating a rare dual‑target SAR platform [2].

Thymidylate Synthase‑Targeted Anticancer Lead Optimization

The 4‑aminopiperidine pyrimidinedione core has been validated as a thymidylate synthase inhibitor in a peer‑reviewed study, with lead derivatives achieving IC50 values of 15–16 µM against colorectal and breast cancer cell lines [1]. Researchers can procure this parent compound as a control or starting material to replicate published SAR and to design next‑generation TS inhibitors with improved potency and selectivity, leveraging established molecular dynamics models [1].

Reference Material for LC‑MS/MS Method Transfer and Inter‑Laboratory Harmonization

The unique fragmentation pattern of the 4‑aminopiperidine isomer (diagnostic m/z 127.1 fragment) [1] makes this compound an ideal standard for transferring and harmonizing LC‑MS/MS impurity methods across different laboratories and instruments. Its use as a system suitability test (SST) marker ensures inter‑laboratory reproducibility of impurity identification, which is critical for global regulatory submissions.

Quote Request

Request a Quote for 6-(4-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.